2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione
Overview
Description
2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione is a chemical compound with the molecular formula C8H12O4 . It is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The average mass is 172.178 Da and the monoisotopic mass is 172.073563 Da .Chemical Reactions Analysis
This compound is known to participate in reactions that involve the formation of adducts. For instance, it has been used for trapping the adduct formed during the reaction between alkyl isocyanides and dialkyl acetylenedicarboxylates .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 330.4±35.0 °C at 760 mmHg, and a flash point of 171.9±24.4 °C . It has 4 hydrogen bond acceptors and no hydrogen bond donors . The polar surface area is 53 Å2 and the molar volume is 158.4±3.0 cm3 .Scientific Research Applications
Synthesis Advancements
The compound 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione, and its derivatives, have been extensively used in chemical synthesis. For instance, a solvent-free synthesis of 5-Alkenyl-2,2-butylidene-1,3-dioxane-4,6-diones was achieved through the Knoevenagel condensation reaction, utilizing o-phthalimide-N-sulfonic acid as a catalyst. This method is notable for its mild reaction conditions, short reaction times, less catalyst dosage, and high yields, emphasizing its green aspects by avoiding toxic catalysts and solvents (Lin, Xu, & Liao, 2013). Similarly, a general procedure for synthesizing 5-phenyl-1,3-dioxane-4,6-dione derivatives involves the cycloaddition of (α-chlorocarbonyl)phenyl ketene with carbonyl compounds (Saidi, Shaterian, & Sheibani, 2000).
Mechanism of Action
Mode of Action
It has been used for trapping the adduct formed during the reaction between alkyl isocyanides and dialkyl acetylenedicarboxylates . This suggests that it may interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.
Biochemical Pathways
Its use in trapping adducts suggests that it may be involved in reactions related to alkyl isocyanides and dialkyl acetylenedicarboxylates . The downstream effects of these interactions would depend on the specific roles of these compounds in cellular processes.
Result of Action
Its role in trapping adducts suggests that it may alter the structure and function of its targets, potentially leading to changes in cellular processes .
Properties
IUPAC Name |
2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-7(2)5(9)11-8(3,4)12-6(7)10/h1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAOLYVBBMEBIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OC(OC1=O)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327567 | |
Record name | NSC666539 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15568-97-5 | |
Record name | NSC666539 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.